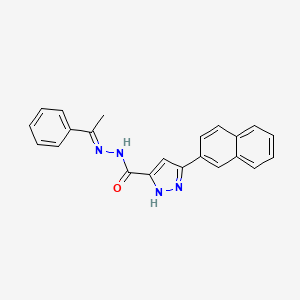
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a pyrrole ring fused with a ketone group and a phenyl substituent at the nitrogen atom. Pyrrolones are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For example, the compound can be synthesized by the cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one in the presence of a base .
Another method involves the reaction of diynones with primary amines, followed by cyclization. This method provides high yields and regioselective formation of the desired product .
Industrial Production Methods
Industrial production of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium and gold salts as catalysts in the ring-closure of acetylenic ketones containing an amide group is one such method .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Pyrrolidones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in metal complex catalysis.
Biology: Exhibits anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial activities.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Used as a flame retardant and in the design of nanocatalysts.
Mechanism of Action
The mechanism of action of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- is unique due to its specific substitution pattern and the presence of a phenyl group at the nitrogen atom. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
CAS No. |
65172-10-3 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-phenyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C10H9NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
LOJDBGHEMGGHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11985841.png)
![11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11985853.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985866.png)


![4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B11985883.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11985894.png)
![N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11985899.png)

